rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazinedihydrochloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound It features a pyrano ring fused with a pyrazine ring, forming a unique structure that has garnered interest in various fields of scientific research
Preparation Methods
The synthesis of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride typically involves cyclization reactions. One common method includes the cyclization of appropriate precursors under acidic or basic conditions. Industrial production methods often involve optimizing these reactions to achieve higher yields and purity. Specific details on the synthetic routes and reaction conditions can be found in the literature on pyrrolopyrazine derivatives .
Chemical Reactions Analysis
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride, resulting in reduced forms of the compound.
Substitution: Substitution reactions often involve nucleophilic or electrophilic reagents, leading to the formation of substituted derivatives. The major products formed from these reactions depend on the specific reagents and conditions used
Scientific Research Applications
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride has a wide range of scientific research applications:
Chemistry: It serves as a building block for the synthesis of more complex molecules.
Biology: The compound exhibits various biological activities, including antimicrobial, anti-inflammatory, and antiviral properties.
Medicine: It is explored for its potential therapeutic effects, particularly in drug discovery and development.
Industry: The compound is used in the development of new materials and as a reference standard in pharmaceutical testing .
Mechanism of Action
The mechanism of action of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. The compound’s biological activities are attributed to its ability to interact with enzymes and receptors, modulating their functions. Detailed studies on the exact molecular targets and pathways are ongoing, but it is known to affect various cellular processes .
Comparison with Similar Compounds
rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride can be compared with other nitrogen-containing heterocyclic compounds, such as:
Pyrrolopyrazine derivatives: These compounds share a similar scaffold and exhibit comparable biological activities.
Difurazano[3,4-b;3′,4′-e]pyrazine derivatives: These compounds are known for their energetic properties and are studied for their stability and detonation performance. The uniqueness of rac-(4aR,8aR)-octahydro-1H-pyrano[3,4-b]pyrazine dihydrochloride lies in its specific structure and the range of biological activities it exhibits
Properties
Molecular Formula |
C7H16Cl2N2O |
---|---|
Molecular Weight |
215.12 g/mol |
IUPAC Name |
(4aS,8aS)-2,3,4,4a,5,7,8,8a-octahydro-1H-pyrano[3,4-b]pyrazine;dihydrochloride |
InChI |
InChI=1S/C7H14N2O.2ClH/c1-4-10-5-7-6(1)8-2-3-9-7;;/h6-9H,1-5H2;2*1H/t6-,7+;;/m0../s1 |
InChI Key |
FNUUKCLGFGKQGK-AUCRBCQYSA-N |
Isomeric SMILES |
C1COC[C@@H]2[C@H]1NCCN2.Cl.Cl |
Canonical SMILES |
C1COCC2C1NCCN2.Cl.Cl |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.